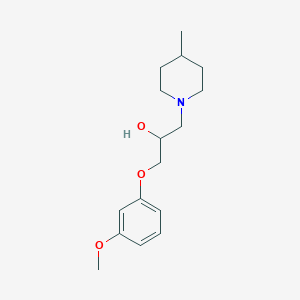![molecular formula C20H20N4O3 B11664019 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(4-etoxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de grupos etoxilo y metoxilo unidos a un anillo de pirazol, lo que contribuye a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(4-etoxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida típicamente implica la reacción de 4-etoxibenzaldehído con 3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida bajo condiciones específicas. La reacción se lleva a cabo en presencia de un disolvente adecuado, como el etanol, y un catalizador, como el ácido acético, para facilitar la reacción de condensación. La mezcla de reacción generalmente se calienta a reflujo durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como recristalización y cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(4-etoxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir formas reducidas del compuesto.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Agentes halogenantes como el cloruro de tionilo para reacciones de cloración.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir derivados de alcoholes.
Aplicaciones Científicas De Investigación
N'-[(E)-(4-etoxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas debido a su estructura química única.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(4-etoxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(4-hidroxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(3-etoxil-4-hidroxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(4-isopropilfenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida
Singularidad
N'-[(E)-(4-etoxifenil)metiliden]-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida destaca por sus sustituyentes específicos de etoxilo y metoxilo, que imparten propiedades químicas y biológicas únicas. Estos sustituyentes pueden influir en la reactividad, solubilidad e interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H20N4O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-8-4-14(5-9-17)13-21-24-20(25)19-12-18(22-23-19)15-6-10-16(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Clave InChI |
NQJGYGFWTRAZRN-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11663937.png)


![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11664005.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
